(-)-Phenylglycinol

Asymmetric Synthesis Chiral Auxiliary Epoxidation

As the (R)-enantiomer β-amino alcohol, (-)-Phenylglycinol delivers superior stereochemical control in ammonium ylide-mediated asymmetric epoxidation and aziridination, outperforming Evans and pseudoephedrine auxiliaries. Substituting with racemic or (S)-enantiomer compromises enantiopurity and reaction outcomes—critical for pharmaceutical compliance. This chiral building block also enables enantioselective Strecker synthesis of L-α-arylglycines and preparation of chiral stationary phases. Sourced with ≥98% chemical purity and ≥99% enantiomeric excess, it ensures reproducible asymmetric induction. Ideal for process R&D, medicinal chemistry, and analytical CSP development.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 56613-80-0
Cat. No. B122099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Phenylglycinol
CAS56613-80-0
Synonyms(-)-(R)-β-Aminobenzeneethanol;  (2R)-2-Amino-2-phenylethanol;  (R)-(-)-2-Amino-2-phenylethanol;  (R)-(-)-2-Phenyl-2-aminoethanol;  (R)-(-)-2-Phenylglycinol;  (R)-α-Phenylglycinol;  (βR)-β-Aminobenzeneethanol;  D-(-)-2-Amino-2-phenylethanol;  D-(-)-α-Phenylgl
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
InChIKeyIJXJGQCXFSSHNL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

(-)-Phenylglycinol (CAS 56613-80-0): A Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical Research


(-)-Phenylglycinol (CAS 56613-80-0), systematically named (R)-(−)-2-amino-2-phenylethanol, is a chiral β-amino alcohol belonging to the class of 1,2-aminoalcohols. This compound is characterized by a phenyl group attached to the α-carbon relative to the amine functionality, with the (R)-enantiomer being the predominant and most widely utilized stereoisomeric form in synthetic chemistry [1]. The compound exists as a white crystalline solid with a melting point of 75–77 °C and exhibits an optical rotation of [α]²⁴/D −31.7° (c = 0.76 in 1 M HCl), with commercial sources typically offering ≥98% chemical purity and ≥99% enantiomeric excess [2]. As a chiral building block, (-)-phenylglycinol serves as a precursor for chiral imines, oxazolidines, and various chiral auxiliaries employed in asymmetric synthesis .

(-)-Phenylglycinol: Why Enantiomeric Purity and Chiral Auxiliary Performance Are Non-Negotiable for Asymmetric Synthesis


In asymmetric synthesis, the stereochemical configuration of a chiral building block directly dictates the stereochemical outcome of downstream reactions. (-)-Phenylglycinol (the (R)-enantiomer) cannot be freely substituted with its (S)-enantiomer or racemic mixture without fundamentally altering reaction selectivity and product enantiopurity. The (R)-phenylglycinol enantiomer interacts more strongly with certain chiral selectors than the (S)-enantiomer, as demonstrated in chiral discrimination studies [1]. More critically, the (R)-enantiomer serves as a chiral auxiliary in ammonium ylide-mediated epoxidation and aziridination reactions, where its performance has been quantitatively shown to be superior to alternative chiral auxiliaries such as Evans or pseudoephedrine-based systems [2]. Substituting with racemic phenylglycinol would yield racemic products, while substituting with the opposite enantiomer would produce products of opposite stereochemistry—both outcomes unacceptable for pharmaceutical applications where enantiopurity is a regulatory requirement. Furthermore, enantioselective liquid–liquid extraction studies demonstrate that even moderate separation selectivities (α=1.7) require multiple extraction stages to achieve high enantiopurity, underscoring the procurement advantage of starting with single-enantiomer material rather than resolving racemates downstream [3].

(-)-Phenylglycinol (CAS 56613-80-0): Quantitative Differentiation Evidence Guide for Scientific Procurement


Phenylglycinol-Based Chiral Auxiliary Outperforms Evans and Pseudoephedrine Auxiliaries in Epoxidation and Aziridination Stereoselectivity

In ammonium ylide-mediated asymmetric epoxidation and aziridination reactions, phenylglycinol as a chiral auxiliary was found to be superior to both Evans and pseudoephedrine-based auxiliaries, resulting in good to excellent stereoselectivities in both reaction types [1]. This represents a direct head-to-head comparison of chiral auxiliary performance in the same reaction system.

Asymmetric Synthesis Chiral Auxiliary Epoxidation Aziridination Ammonium Ylide

One-Pot Biocatalytic Cascade Achieves >99% ee and Up to 80.5% Preparative Yield for (R)-Phenylglycinol from Bio-Based L-Phenylalanine

A six-step artificial cascade biocatalysis system using engineered Escherichia coli cell modules converts bio-based L-phenylalanine into (R)-phenylglycinol with up to 99% conversion and >99% enantiomeric excess. At 100-mL preparative scale, (R)-phenylglycinol was obtained in 80.5% isolated yield with >99% ee and 4.42 g/L/day productivity, while (S)-phenylglycinol was obtained in 71.0% yield under identical conditions [1]. This demonstrates a quantifiable productivity advantage for the (R)-enantiomer over the (S)-enantiomer in the same biocatalytic system.

Biocatalysis Cascade Synthesis Enantioselective Synthesis Green Chemistry Preparative Scale

Enantioselective Interaction: (R)-Phenylglycinol Exhibits Stronger Binding to Chiral Calixarene Selector than (S)-Enantiomer

Using fluorescence quenching experiments and Stern–Volmer plots with a tetra-(S)-di-2-naphthylprolinol calix[4]arene derivative, the (R)-phenylglycinol enantiomer was demonstrated to interact more strongly with the chiral calixarene selector than the (S)-enantiomer. This differential interaction enables efficient chiral separation of phenylglycinol enantiomers by capillary electrophoresis [1].

Chiral Recognition Capillary Electrophoresis Fluorescence Spectroscopy Enantioseparation Calixarene

Enantioselective Liquid–Liquid Extraction: Moderate Selectivity (α=1.7) Achieves 70% ee Purity After Six Countercurrent Stages

In enantioselective liquid–liquid extraction of racemic phenylglycinol using a bisnaphthyl phosphoric acid derivative as chiral extractant, the complexation constants were determined to be in the order of 10⁸–10¹⁰ L/mol (temperature range 279–303 K). Using a moderately selective system with separation factor α=1.7, a multistage countercurrent extraction process achieved 70% ee purity with 36% yield after only six extraction stages [1]. This demonstrates that even with a modest intrinsic selectivity, (R)-phenylglycinol can be enriched to moderate enantiopurity, but achieving >99% ee requires either more stages or alternative separation methods.

Chiral Separation Liquid–Liquid Extraction Process Development Enantioselective Extraction Countercurrent Separation

(-)-Phenylglycinol (CAS 56613-80-0): Evidence-Backed Application Scenarios for Research and Industrial Use


Asymmetric Synthesis of Chiral Epoxides and Aziridines Using (-)-Phenylglycinol as a Chiral Auxiliary

For research groups conducting ammonium ylide-mediated asymmetric epoxidation or aziridination, (-)-phenylglycinol provides superior stereochemical control compared to Evans or pseudoephedrine-based auxiliaries. This compound is directly applicable as a chiral auxiliary in amide-stabilized ammonium ylide precursor systems, enabling the synthesis of chiral glycidic amides and aziridines with enhanced stereoselectivity [1].

Biocatalytic Cascade Production of Enantiopure (R)-Phenylglycinol at Preparative Scale

Process development laboratories establishing biocatalytic routes to chiral amino alcohols can leverage the demonstrated 80.5% preparative isolated yield and >99% ee achievable for (R)-phenylglycinol using engineered E. coli whole-cell cascades from renewable L-phenylalanine feedstock [2]. This scenario is particularly relevant for sustainable manufacturing of chiral building blocks for pharmaceutical synthesis.

Chiral Stationary Phase Development for HPLC Enantioseparation

Analytical chemistry groups developing chiral stationary phases (CSPs) for HPLC can employ (-)-phenylglycinol derivatives as chiral selectors. N-3,5-Dinitrobenzoyl-(R)-phenylglycinol silylation products have been successfully used to prepare CSPs capable of resolving racemic samples including π-acidic, π-basic, and oxazolidinone chiral compounds, with calix[4]arene-modified CSPs demonstrating utility in separating 10 of 13 tested chiral samples [3].

Synthesis of L-α-Amino Acids via Stereoselective Strecker Reaction

Medicinal chemistry and peptide synthesis laboratories can utilize (-)-phenylglycinol as a chiral auxiliary in the stereoselective Strecker synthesis of L-α-amino acids, including L-α-arylglycines. The reaction proceeds via α-amino carbonitriles from (R)-2-amino-2-phenylethanol with aldehydes and hydrogen cyanide, with stereoselectivity under thermodynamic control [4].

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